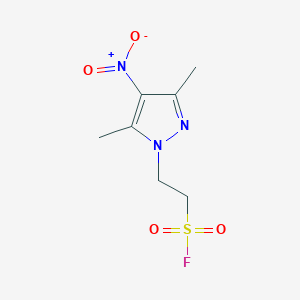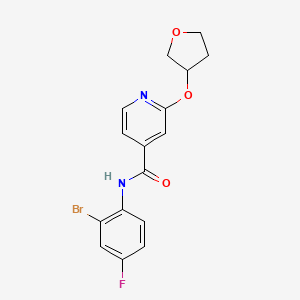
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H10FN3O4S and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with methyl and nitro groups, an ethane sulfonyl fluoride moiety, and is known for its applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The methyl groups on the pyrazole ring can undergo oxidation to form corresponding carboxylic acids.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or proteins. The nitro group can also participate in redox reactions, affecting cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the ethane sulfonyl fluoride moiety and has different reactivity and applications.
Ethane-1-sulfonyl fluoride: Lacks the pyrazole ring and has different chemical properties and uses.
3,5-Dimethyl-1H-pyrazole: Lacks both the nitro group and the ethane sulfonyl fluoride moiety, leading to different chemical behavior.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O4S/c1-5-7(11(12)13)6(2)10(9-5)3-4-16(8,14)15/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSXTRLSENNMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)
![12-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B2648027.png)
![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2648030.png)

![methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B2648034.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2648035.png)

![[2-(phenylsulfanyl)pyridin-3-yl]methanol](/img/structure/B2648038.png)
![tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate](/img/structure/B2648039.png)

![N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide](/img/structure/B2648044.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2648045.png)
